molecular formula C16H20N4O3S B5349272 ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Cat. No. B5349272
M. Wt: 348.4 g/mol
InChI Key: FGUPQJJIYFGOJS-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate varies depending on its application. In medicine, it has been shown to inhibit the growth of microorganisms and cancer cells by interfering with their metabolic processes. In agriculture, it acts as a fungicide and pesticide by disrupting the cell membranes of fungi and insects. In material science, it has been shown to modify the properties of materials by forming stable complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms. In agriculture, it has been shown to have low toxicity to mammals and birds, making it a safer alternative to traditional pesticides. In material science, it has been shown to modify the properties of materials, such as their thermal stability and electrical conductivity.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate in lab experiments include its low toxicity, high stability, and versatility in various applications. However, some limitations include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the study of ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate. In medicine, further studies could focus on its potential use as a chemotherapeutic agent for various types of cancer. In agriculture, it could be studied for its potential use in developing eco-friendly pesticides. In material science, it could be studied for its potential use in the synthesis of novel materials with unique properties, such as sensors and catalysts.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various applications.

Synthesis Methods

Ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can be synthesized using a multistep process. The first step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with thiosemicarbazide to form ethyl 4-({[(4-aminobenzoyl)thio]acetyl}amino)benzoate. The final step involves the reaction of the intermediate with ethyl chloroformate and sodium azide to form this compound.

Scientific Research Applications

Ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has been studied for its potential applications in various fields. In medicine, this compound has been shown to possess antimicrobial, antifungal, and anticancer activities. In agriculture, it has been studied for its potential use as a fungicide and pesticide. In material science, it has been studied for its potential use in the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl 4-[[2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-13-18-19-16(20(13)3)24-10-14(21)17-12-8-6-11(7-9-12)15(22)23-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUPQJJIYFGOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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